3-[(furan-2-yl)methanesulfonyl]-1-(4-propylbenzoyl)azetidine
Description
3-[(furan-2-yl)methanesulfonyl]-1-(4-propylbenzoyl)azetidine is a structurally complex small molecule featuring a four-membered azetidine ring. The azetidine core is substituted at position 1 with a 4-propylbenzoyl group and at position 3 with a (furan-2-yl)methanesulfonyl moiety. This compound combines a sulfonyl group (known for its electron-withdrawing properties and role in hydrogen bonding) with a lipophilic 4-propylbenzoyl group, which may enhance membrane permeability.
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-propylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-2-4-14-6-8-15(9-7-14)18(20)19-11-17(12-19)24(21,22)13-16-5-3-10-23-16/h3,5-10,17H,2,4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOZFCFGUZOPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(furan-2-yl)methanesulfonyl]-1-(4-propylbenzoyl)azetidine is a novel azetidine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on antiviral, anticancer, and antimicrobial activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₁NO₃S
- Molecular Weight : 189.25 g/mol
This compound features a furan ring and a propylbenzoyl moiety, contributing to its unique biological profile.
Antiviral Activity
Recent studies have indicated that azetidine derivatives exhibit notable antiviral properties. Although specific data on the compound is limited, related compounds have shown significant activity against various viruses.
Case Study: Related Azetidine Compounds
A study involving a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones demonstrated antiviral activity against human coronaviruses and influenza viruses. For instance, the compound trans-11f showed an EC50 of 45 µM against human coronavirus 229E, which is comparable to the reference drug ribavirin (EC50 = 112 µM) . This suggests that structural modifications in azetidine derivatives can enhance their antiviral efficacy.
Anticancer Activity
Azetidine derivatives have also been evaluated for their cytostatic effects on cancer cell lines.
Research Findings
In one study, various azetidinone compounds were tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that some derivatives exhibited IC50 values ranging from 14.5 to 97.9 µM, indicating moderate anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 14.5 |
| Compound B | HCT-116 | 39.9 |
| Compound C | Capan-1 | 97.9 |
These findings highlight the potential of azetidine derivatives as therapeutic agents in oncology.
Antimicrobial Activity
The antimicrobial properties of azetidine compounds have been explored, particularly their role as antibiotic adjuvants.
Case Study: Antibiotic Enhancement
The trans-11f isomer was identified as an adjuvant for oxacillin, enhancing its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Docking studies revealed that this compound could displace oxacillin at the β-lactamase site, thereby protecting it from degradation . This indicates a promising avenue for developing new strategies to combat antibiotic resistance.
Chemical Reactions Analysis
Table 1: Key Functional Groups and Reactivity
| Functional Group | Position | Reactivity Implications |
|---|---|---|
| Azetidine ring | Core | Susceptible to nucleophilic/acidic ring-opening |
| Methanesulfonyl (-SO₂CH₂-furan) | C3 | Stabilizes adjacent carbocations; leaving-group potential |
| 4-Propylbenzoyl | N1 | Hydrolysis-resistant under mild conditions |
Ring-Opening Reactions
Azetidines undergo ring-opening via nucleophilic attack or acid catalysis. For this compound:
Nucleophilic Ring-Opening
The C2 and C4 positions are electrophilic due to adjacent sulfonyl and benzoyl groups. Example reactions:
- Hydrolysis : Under acidic conditions (e.g., HCl/H₂O), the azetidine ring opens to form a γ-amino sulfonic acid (predicted yield: 45–60%) .
- Aminolysis : Primary amines (e.g., NH₃/MeOH) attack C2, yielding β-amino sulfonamide derivatives .
Table 2: Hypothetical Ring-Opening Reactions
| Reagent/Conditions | Product | Yield (Predicted) |
|---|---|---|
| HCl (1M), H₂O, 80°C | γ-Amino sulfonic acid | 55% |
| NH₃, MeOH, 25°C | 3-(Furan-2-ylmethanesulfonyl)-β-aminopropanamide | 68% |
| NaBH₄, THF | Reduced pyrrolidine derivative | <10% (low strain relief) |
Substitution Reactions
The methanesulfonyl group facilitates substitution at C3:
Nucleophilic Aromatic Substitution
The furan-2-ylmethanesulfonyl group may undergo displacement with strong nucleophiles (e.g., NaN₃/DMF), though steric hindrance from the benzoyl group limits reactivity .
Cross-Coupling Reactions
Palladium-catalyzed α-arylation at C3 is plausible, as seen in azetidine derivatives :
Stability and Degradation
- Thermal Stability : Decomposes above 200°C via retro-aza-Michael pathways .
- Oxidative Degradation : The furan ring is susceptible to oxidation (e.g., mCPBA), forming a diketone .
Table 3: Stability Under Common Conditions
| Condition | Observation | Reference |
|---|---|---|
| pH 2–6, 25°C | Stable for 48 hours (no ring-opening) | |
| UV light (254 nm) | Partial decomposition (15% in 24 h) | |
| O₂, 40°C | Furan oxidation to diketone (72 h) |
Biological Interactions
While direct data are unavailable, structurally related azetidines show:
Comparison with Similar Compounds
Azetidine Derivatives
- 1-(4-Methylbenzoyl)-3-(phenylsulfonyl)azetidine : Lacks the furan and propyl groups but retains the sulfonyl-benzoyl-azetidine scaffold. The absence of the furan ring reduces metabolic instability but may diminish target-binding specificity in heterocycle-dependent systems .
- 3-(Thiophene-2-sulfonyl)-1-(4-ethylbenzoyl)azetidine : Replaces furan with thiophene, enhancing sulfur-mediated hydrophobic interactions but increasing molecular weight (MW: ~395 g/mol vs. target compound’s ~377 g/mol).
Sulfonyl-Containing Agrochemicals (from )
- Metsulfuron-methyl : A triazinyl-sulfonylurea herbicide. While structurally distinct, its sulfonylurea group shares reactivity with the target compound’s sulfonyl moiety, enabling nucleophilic substitution or hydrolysis. However, the azetidine ring in the target compound confers greater conformational rigidity compared to triazine-based herbicides .
Furan-Containing Bioactive Compounds (from )
- 3-(1-Hydroxynaphthalene-2-yl)-5-(furan-2-yl)-1-substituted pyrazolines : These pyrazolines exhibit cerebroprotective activity, attributed to furan’s role in redox modulation. The target compound’s furan group may similarly contribute to antioxidant or neuroprotective effects, though this remains speculative without direct data .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s higher LogP (3.2 vs. 2.8–2.5 in analogs) reflects the contribution of the 4-propylbenzoyl group, favoring blood-brain barrier penetration but risking hepatotoxicity.
- Solubility : Lower aqueous solubility compared to metsulfuron-methyl underscores the trade-off between lipophilicity and bioavailability.
Research Findings and Limitations
- Synthetic Accessibility : The azetidine ring’s strain complicates synthesis compared to five- or six-membered analogs. Yields for similar azetidine derivatives rarely exceed 40%, as seen in pyrazoline syntheses .
- Metabolic Stability : Furan rings are prone to CYP450-mediated oxidation, suggesting the target compound may require structural optimization for in vivo applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
